molecular formula C15H21ClN2O B5756369 N-(3-chlorophenyl)-N'-cyclooctylurea CAS No. 392708-82-6

N-(3-chlorophenyl)-N'-cyclooctylurea

Cat. No. B5756369
CAS RN: 392708-82-6
M. Wt: 280.79 g/mol
InChI Key: QJSIURPCMSJGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-cyclooctylurea, also known as CPPU, is a plant growth regulator that belongs to the family of substituted ureas. CPPU is a synthetic compound that has been widely used in agriculture to enhance the quality and yield of fruits and vegetables. CPPU has also been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-(3-chlorophenyl)-N'-cyclooctylurea acts as a cytokinin-like compound that promotes cell division and differentiation in plants and animals. N-(3-chlorophenyl)-N'-cyclooctylurea stimulates the activity of cyclin-dependent kinases (CDKs) and promotes the expression of genes involved in cell cycle regulation. N-(3-chlorophenyl)-N'-cyclooctylurea also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, N-(3-chlorophenyl)-N'-cyclooctylurea promotes cell division, increases fruit size and yield, and delays fruit ripening. In animals, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to stimulate bone formation, enhance muscle growth, and improve fertility. N-(3-chlorophenyl)-N'-cyclooctylurea has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-cyclooctylurea has several advantages for lab experiments, including its stability, solubility, and specificity. N-(3-chlorophenyl)-N'-cyclooctylurea is stable under a wide range of conditions and can be easily dissolved in water or organic solvents. N-(3-chlorophenyl)-N'-cyclooctylurea is also highly specific and does not affect other cellular processes. However, N-(3-chlorophenyl)-N'-cyclooctylurea has some limitations, including its high cost, potential toxicity, and limited availability. N-(3-chlorophenyl)-N'-cyclooctylurea is also a synthetic compound, which may limit its use in some research applications.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-cyclooctylurea, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to enhance the quality and yield of a wide range of crops, including fruits, vegetables, and ornamental plants. In medicine, N-(3-chlorophenyl)-N'-cyclooctylurea could be investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and bone disorders. In biotechnology, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to develop new plant varieties with improved yield, quality, and resistance to environmental stress. Overall, N-(3-chlorophenyl)-N'-cyclooctylurea is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

N-(3-chlorophenyl)-N'-cyclooctylurea can be synthesized by reacting 3-chloroaniline with cyclooctylisocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(3-chlorophenyl)-N'-cyclooctylurea in its pure form. The synthesis of N-(3-chlorophenyl)-N'-cyclooctylurea is a complex process that requires careful handling of chemicals and precise control of reaction conditions.

Scientific Research Applications

N-(3-chlorophenyl)-N'-cyclooctylurea has been used in various scientific research applications, including plant physiology, cell biology, and cancer research. In plant physiology, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to promote cell division, increase fruit size and yield, and delay fruit ripening. In cell biology, N-(3-chlorophenyl)-N'-cyclooctylurea has been used to induce cell proliferation and differentiation, and to study the mechanism of action of cytokinins. In cancer research, N-(3-chlorophenyl)-N'-cyclooctylurea has been investigated for its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis.

properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSIURPCMSJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-cyclooctylurea

CAS RN

392708-82-6
Record name N-(3-CHLOROPHENYL)-N'-CYCLOOCTYLUREA
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